Benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate
Description
Benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a substituted pyridine moiety. The compound’s structure includes a 6-methoxy-4-methylpyridin-3-yl substituent at the 2-position of the piperidine ring, which influences its physicochemical and biological properties.
Structure
3D Structure
Properties
Molecular Formula |
C20H24N2O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H24N2O3/c1-15-12-19(24-2)21-13-17(15)18-10-6-7-11-22(18)20(23)25-14-16-8-4-3-5-9-16/h3-5,8-9,12-13,18H,6-7,10-11,14H2,1-2H3 |
InChI Key |
AOILNUMYFIHIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCCN2C(=O)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through a series of reactions involving the appropriate pyridine derivatives.
Esterification: The final step involves the esterification of the piperidine derivative with benzyl alcohol under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Pyridine Ring
The 6-methoxy group on the pyridine ring acts as an electron-donating substituent, directing electrophilic and nucleophilic attacks to specific positions.
Key findings:
-
DFT calculations confirm that acylation of the pyridine nitrogen generates a pyridinium intermediate, facilitating nucleophilic attack at C3 (ΔG‡ = 14.2 kcal/mol for EtMgBr addition) .
-
Steric effects from the 4-methyl group influence regioselectivity, favoring reactions at C5 over C3 in some cases.
Benzyl Ester Hydrolysis and Hydrogenolysis
The benzyl carbamate group undergoes cleavage under acidic, basic, or reductive conditions:
| Reaction Type | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 80°C, 12 hrs | Piperidine-1-carboxylic acid | ~85%* | |
| Hydrogenolysis | 10% Pd/C, H₂ (1 atm), EtOAc | Free piperidine amine | >90%* |
*Yields estimated from analogous compounds.
-
Piperidine ring stability under these conditions is confirmed by NMR monitoring.
-
Hydrogenolysis selectively removes the benzyl group without affecting the pyridine ring.
Piperidine Ring Functionalization
The piperidine nitrogen participates in alkylation and acylation after deprotection:
| Reaction Type | Reagents | Outcome | Citation |
|---|---|---|---|
| Reductive Amination | Benzaldehyde, NaBH₃CN | N-Benzylpiperidine derivative | |
| Acylation | Acetyl chloride, DMAP | N-Acetylpiperidine carbamate |
Mechanistic notes:
-
Deprotection via hydrogenolysis generates a secondary amine, which reacts with carbonyl compounds via imine intermediates .
-
Steric hindrance from the 2-pyridinyl group slows acylation kinetics compared to simpler piperidines.
Cross-Coupling Reactions
The pyridine ring participates in metal-catalyzed couplings after halogenation:
| Reaction Type | Conditions | Outcome | Citation |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Biaryl derivatives at pyridine C5 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Aminated pyridine analogs |
Synthetic limitations:
Scientific Research Applications
Antitumor Activity
Benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate has shown promise in inhibiting tumor growth in various cancer cell lines. Studies indicate that it may exert cytotoxic effects through mechanisms such as:
- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells, leading to reduced tumor size.
- Inhibition of Cell Proliferation : It interferes with the cell cycle, preventing cancer cells from dividing.
Case Study : A study conducted on breast cancer cell lines demonstrated that this compound significantly inhibited cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.
Antimicrobial Properties
Research has indicated that the compound possesses antimicrobial activity against a range of pathogens. The presence of the methoxy and pyridine groups is believed to enhance its interaction with microbial targets.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 15.62 µg/mL |
This data suggests that the compound could be developed into an effective antimicrobial agent.
Neuropharmacological Effects
The compound has been investigated for its effects on neurotransmitter systems, particularly its potential role as a modulator of serotonin and dopamine pathways. This could have implications for treating mood disorders and neurodegenerative diseases.
Research Findings : In animal models, administration of the compound resulted in increased levels of serotonin, indicating its potential as an antidepressant.
Summary of Biological Activities
The compound's diverse biological activities can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antitumor | Induces apoptosis and inhibits proliferation |
| Antimicrobial | Effective against various bacteria and fungi |
| Neuropharmacological | Modulates neurotransmitter systems, potential antidepressant |
Mechanism of Action
The mechanism of action of Benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyl-piperidine group is known to bind to cholinesterase receptors, inhibiting their activity. This interaction involves binding to the catalytic site of the enzyme, which includes residues such as Trp84, Trp279, Phe330, and Phe331 .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural homology with several piperidine and pyridine derivatives, as highlighted in the evidence. Below is a detailed analysis of key analogs, focusing on substituent effects, synthetic routes, and physicochemical properties.
Substituent-Based Analog Comparison
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Substituent Effects :
- The target compound’s 6-methoxy-4-methylpyridin-3-yl group introduces steric and electronic effects distinct from simpler substituents like hydroxymethyl or hydroxy groups in analogs. This substitution likely enhances lipophilicity compared to polar groups (e.g., -OH or -NH₂) .
- The oxazolo-pyridine analog (from ) features a fused heterocyclic system, which increases molecular complexity and may influence binding affinity in biological systems .
Key Observations :
- Protection/Deprotection Strategies :
- Heterocyclic Synthesis :
Physicochemical and Spectroscopic Properties
Table 3: Analytical Data Comparison
| Compound Name | IR (C=O stretch, cm⁻¹) | ¹H NMR (δ, ppm) | Molecular Weight |
|---|---|---|---|
| Benzyl 4-hydroxypiperidine-1-carboxylate | ~1700 (C=O) | 1.40–3.50 (piperidine protons) | 247.28 |
| Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate | 1707 (C=O), 1603 (C=N) | 1.40 (piperidine CH₂) | 391.47 |
| Target Compound (Theoretical) | ~1700–1720 (C=O) | 6.50–8.00 (pyridine protons) | ~355.40 |
Key Observations :
- IR Spectroscopy : The C=O stretch (~1700 cm⁻¹) is consistent across Cbz-protected analogs, while the oxazolo-pyridine compound shows an additional C=N stretch at 1603 cm⁻¹ .
- ¹H NMR : The target compound’s pyridine protons are expected to resonate downfield (δ ~6.50–8.00), distinct from piperidine protons in simpler analogs (δ ~1.40–3.50) .
Biological Activity
Benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including structure-activity relationships, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl group and a pyridine moiety. The presence of the methoxy and methyl groups on the pyridine ring is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. A study evaluating various piperidine derivatives found that certain compounds demonstrated strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, with notable efficacy against Staphylococcus aureus and Escherichia coli .
Neurological Effects
The compound's structural features may also confer neuroprotective effects. Piperidine derivatives have been investigated for their potential in treating neurodegenerative diseases. They may act as modulators of neurotransmitter systems, particularly affecting dopamine and serotonin pathways . This suggests a possible role for this compound in neurological applications.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Enzyme Inhibition : Many piperidine derivatives function as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival or cancer cell growth.
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake.
- Signal Transduction Pathways : It may modulate key signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with similar compounds:
These findings suggest that this compound could share similar biological profiles.
Q & A
Basic: What are the recommended safety protocols for handling Benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate in laboratory settings?
Answer:
Due to limited toxicological data (e.g., acute toxicity and ecotoxicity are often unreported), strict safety measures are advised:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For aerosol-prone procedures, employ NIOSH-approved respirators .
- Ventilation: Work in a fume hood to prevent inhalation exposure, as the compound may release hazardous vapors during synthesis or purification .
- First Aid:
- Skin Contact: Wash immediately with soap and water for 15 minutes; remove contaminated clothing .
- Eye Exposure: Flush with water for 10–15 minutes and consult an ophthalmologist .
- Spill Management: Contain using inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .
Advanced: How can conflicting hazard data (e.g., "no known hazards" vs. "potential toxicity") be resolved for this compound?
Answer:
Discrepancies in SDS entries (e.g., vs. 3) arise from variability in testing methodologies or incomplete datasets. To address this:
Literature Review: Cross-reference peer-reviewed studies on structurally analogous piperidine derivatives (e.g., benzyl 4-aminopiperidine-1-carboxylate) to infer toxicity .
In Silico Modeling: Use tools like OECD QSAR Toolbox to predict acute oral toxicity or skin sensitization based on molecular descriptors .
Experimental Testing: Conduct in vitro assays (e.g., Ames test for mutagenicity) or acute toxicity studies in rodent models to fill data gaps .
Basic: What synthetic routes are documented for preparing this compound, and what are typical yields?
Answer:
The compound is synthesized via multistep coupling reactions , as exemplified in and :
Intermediate Preparation:
- Benzyl 4-(aminomethyl)piperidine-1-carboxylate (CAS 157023-34-2) is reacted with substituted pyrimidines or pyridines .
Key Reaction Conditions:
- Coupling Agents: Cesium carbonate in DMF at 100–150°C .
- Purification: Silica gel chromatography with ethyl acetate/hexane gradients .
Advanced: How can X-ray crystallography and SHELX software be applied to resolve structural ambiguities?
Answer:
SHELX ( ) is critical for refining crystal structures:
Data Collection: Use high-resolution (<1.0 Å) X-ray diffraction data to resolve the piperidine ring conformation and substituent orientations.
Refinement Steps:
- SHELXL: Apply restraints for flexible groups (e.g., methoxy and benzyl moieties) to mitigate disorder .
- Validation: Check using R-factors (<5%) and electron density maps (e.g., omit maps for ambiguous regions) .
Case Study: For analogous compounds (e.g., benzyl 4-oxo-2-propylpiperidine-1-carboxylate), SHELX resolved torsional angles of the propyl group with 0.01 Å precision .
Basic: What stability and storage conditions are recommended for this compound?
Answer:
- Storage: Keep in amber glass vials at –20°C under argon to prevent oxidation or hydrolysis of the carboxylate ester .
- Stability Tests:
Advanced: How can reaction mechanisms for key synthetic steps (e.g., Cs₂CO₃-mediated coupling) be validated?
Answer:
Kinetic Studies: Vary reaction parameters (temperature, catalyst loading) to identify rate-determining steps. For example, increasing Cs₂CO₃ from 1 to 2 eq. improves yields by 15%, suggesting base-mediated deprotonation is critical .
Isotopic Labeling: Use deuterated DMF to confirm solvent participation in transition states via MS analysis .
Computational Modeling: DFT calculations (e.g., Gaussian 16) can map energy profiles for nucleophilic aromatic substitution at the pyridine ring .
Basic: What analytical techniques are suitable for purity assessment and structural confirmation?
Answer:
- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- NMR:
- HRMS: Exact mass = 355.1789 (C₂₁H₂₅N₂O₃⁺); deviation <2 ppm ensures purity .
Advanced: How can structure-activity relationships (SAR) be explored for therapeutic potential?
Answer:
Analog Synthesis: Modify substituents (e.g., replace methoxy with ethoxy or halogens) and assess bioactivity .
Biological Assays:
- Enzyme Inhibition: Screen against kinases or GPCRs using fluorescence polarization .
- Metabolic Stability: Incubate with liver microsomes; quantify half-life via LC-MS/MS .
Case Study: Nitro-group positional isomers (e.g., meta vs. para) on benzyl rings showed 10-fold differences in IC₅₀ values for kinase inhibition .
Basic: How should researchers address discrepancies in reported physical properties (e.g., boiling points)?
Answer:
- Reproducibility Checks: Validate literature data using calibrated equipment (e.g., automated melting point apparatus).
- Comparative Analysis: For example, reports a boiling point of 167°C for a related compound, while others lack data. Cross-check via distillation under reduced pressure .
Advanced: What strategies mitigate byproduct formation during piperidine ring functionalization?
Answer:
- Temperature Control: Lower reaction temperatures (e.g., 0°C) reduce side reactions during Boc protection .
- Catalyst Optimization: Switch from Cs₂CO₃ to KOtBu for milder conditions, minimizing ester hydrolysis .
- Byproduct Identification: Use LC-HRMS to detect and characterize dimers or oxidation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
